3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines benzofuran, pyrimidine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their potential in medicinal chemistry.
Benzofuran derivatives: Compounds with a benzofuran core are known for their diverse biological activities and applications in drug discovery.
Uniqueness
3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of structural features from both benzofuran and pyrimidine derivatives. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H22N2O4 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H22N2O4/c1-16-11-17(2)13-19(12-16)28-25(29)24-23(21-9-4-5-10-22(21)32-24)27(26(28)30)15-18-7-6-8-20(14-18)31-3/h4-14H,15H2,1-3H3 |
InChI Key |
IZMKHHVAXKUOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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